

# Phenacemide: A Forgotten Chapter in Anticonvulsant History

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Phenacemide*

Cat. No.: *B010339*

[Get Quote](#)

An In-depth Technical Guide on the Rise and Fall of a Potent Antiepileptic Agent

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Phenacemide**, marketed under the brand name Phenurone, holds a unique and cautionary place in the history of anticonvulsant drug development. Introduced in 1949, it was one of the early synthetic, non-sedative antiepileptic drugs (AEDs) that showed significant promise in treating various seizure types, particularly complex partial seizures, which were often refractory to existing therapies.<sup>[1]</sup> As a ureide, it is structurally related to the barbiturates and is a ring-opened analog of phenytoin.<sup>[2]</sup> However, its initial enthusiasm was soon tempered by reports of severe and sometimes fatal toxicity, leading to its eventual decline in clinical use. This technical guide provides a comprehensive overview of **Phenacemide**, from its preclinical evaluation and mechanism of action to its clinical efficacy and the safety concerns that ultimately defined its legacy.

## Preclinical Evaluation and Discovery

The discovery and development of **Phenacemide** occurred during a pivotal era in epilepsy research, characterized by the pioneering use of animal models for the systematic screening of potential anticonvulsant compounds.<sup>[3][4]</sup> The primary preclinical screening methods of this time were the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (PTZ) seizure test.<sup>[5][6]</sup>

## Experimental Protocols

### Maximal Electroshock (MES) Test (circa 1940s-1950s)

The MES test was designed to induce a maximal tonic-clonic seizure through an electrical stimulus, providing a model for generalized tonic-clonic seizures. The ability of a compound to prevent the tonic hindlimb extension phase of the seizure was indicative of its potential efficacy against this seizure type.

- Apparatus: An electroshock apparatus capable of delivering a constant alternating current for a short duration. Corneal or auricular electrodes were used for stimulus delivery.
- Procedure:
  - Animals (typically rats or mice) were administered the test compound or a vehicle control, often intraperitoneally.
  - At the time of predicted peak effect, electrodes were applied to the animal.
  - A supramaximal electrical stimulus (e.g., 50-150 mA for 0.2 seconds) was delivered.
  - The presence or absence of the tonic hindlimb extensor component of the seizure was observed and recorded. Abolition of this phase was considered a positive result.
- Endpoint: Protection against the tonic hindlimb extension phase of the seizure.

### Pentylenetetrazol (PTZ) Seizure Test (circa 1940s-1950s)

The PTZ test involved the administration of a chemical convulsant, pentylenetetrazol, which induces clonic seizures and was considered a model for absence seizures.

- Apparatus: Standard animal cages for observation.
- Procedure:
  - Animals were pre-treated with the test compound or vehicle.
  - A convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) was administered subcutaneously.

- Animals were observed for a set period (e.g., 30 minutes) for the presence of clonic seizures, characterized by rhythmic muscle contractions.
- The ability of the test compound to prevent or delay the onset of clonic seizures was recorded.
- Endpoint: Prevention of clonic seizures within the observation period.



[Click to download full resolution via product page](#)

## Mechanism of Action

**Phenacemide**'s primary mechanism of action is believed to be the blockade of voltage-gated sodium channels (VGSCs). By binding to these channels, **Phenacemide** stabilizes them in the inactivated state, which prevents the rapid, repetitive firing of neurons that underlies seizure activity. This action is similar to that of other anticonvulsants like phenytoin.<sup>[7]</sup> Some evidence also suggests that **Phenacemide** may have an effect on voltage-gated calcium channels, further contributing to its anticonvulsant properties by reducing neurotransmitter release at the synapse.



[Click to download full resolution via product page](#)

## Clinical Efficacy

Clinical studies in the 1950s demonstrated **Phenacemide**'s efficacy in a significant number of patients, particularly those with psychomotor (complex partial) seizures who had not responded to other treatments.

A notable study by Livingston and Pauli in 1957 reviewed the treatment of 411 patients with various forms of epilepsy.[8][9] The findings highlighted **Phenacemide**'s utility, especially in severe and refractory cases. In a study on children with intractable complex partial seizures, 12

out of 13 patients showed a reduction in seizure frequency, with 5 becoming completely seizure-free.[10]

---

Clinical Efficacy of Phenacemide (Livingston and Pauli, 1957)

---

|                                         |                                                 |
|-----------------------------------------|-------------------------------------------------|
| Total Patients Treated                  | 411                                             |
| Seizure Type                            | Varied, including psychomotor (complex partial) |
| Outcome                                 | Number of Patients                              |
| Seizures completely controlled          | 62 (15%)                                        |
| Marked reduction in seizure frequency   | 115 (28%)                                       |
| Moderate reduction in seizure frequency | 86 (21%)                                        |
| No improvement or worsening of seizures | 148 (36%)                                       |

---

## Adverse Effects and Toxicity

Despite its efficacy, the clinical use of **Phenacemide** was severely limited by its significant toxicity profile. While many patients experienced milder side effects, the risk of severe and life-threatening adverse reactions was a major concern.

## Adverse Effects of Phenacemide

Common Adverse Effects Anorexia, weight loss, drowsiness, dizziness, headache, insomnia.

Serious Adverse Effects Hepatotoxicity: Liver damage, including fatal cases of hepatitis, was reported.[\[11\]](#)[\[12\]](#)

Hematological Toxicity: Aplastic anemia, a rare but often fatal condition, was associated with Phenacemide use.[\[13\]](#)[\[14\]](#)

Nephrotoxicity: Kidney damage was also observed.

Psychiatric Disturbances: Personality changes, including depression and psychotic episodes, were reported.

The risk of these severe toxicities necessitated close monitoring of patients, including regular blood counts and liver function tests. The potential for such serious harm led to a decline in its use as safer alternatives became available.

## Place in the History of Anticonvulsant Drugs and Withdrawal

**Phenacemide**'s story is a critical one in the history of pharmacotherapy for epilepsy. It emerged in an era of great hope for chemical control of seizures, following the introduction of phenobarbital and phenytoin.[\[3\]](#)[\[15\]](#) Its effectiveness against difficult-to-treat seizures was a significant advancement. However, the severe adverse effects associated with **Phenacemide** underscored the importance of safety in drug development and post-marketing surveillance.

Interestingly, a 2012 review by the U.S. Food and Drug Administration (FDA) determined that Phenurone (**phenacemide**) was not officially withdrawn from the market for reasons of safety or effectiveness.[\[16\]](#) The manufacturer, Abbott Laboratories, requested the withdrawal of the New Drug Application (NDA) in 2003 for commercial reasons.[\[16\]](#) This formal regulatory status, however, belies the clinical reality of the time, where the well-documented risks of severe toxicity led to its abandonment by the medical community in favor of safer treatment options.



[Click to download full resolution via product page](#)

## Conclusion

**Phenacemide** represents a double-edged sword in the history of anticonvulsant therapy. Its development and clinical application demonstrated that potent efficacy against previously intractable seizures was achievable with synthetic compounds. However, its severe toxicity profile served as a stark reminder of the critical importance of balancing efficacy with safety. While no longer in clinical use, the lessons learned from **Phenacemide**'s brief but impactful history continue to inform modern drug development, emphasizing the need for rigorous preclinical and clinical safety evaluations and robust post-marketing surveillance.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The use of phenacemide for intractable partial complex epilepsy in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethylphenacemide and phenacemide: conformational similarities to diphenylhydantoin and stereochemical basis of anticonvulsant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brief history of anti-seizure drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Antiepileptic Drugs throughout History: From Serendipity to Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 6. mdpi.com [mdpi.com]
- 7. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenacemide in the treatment of epilepsy: results of treatment of 411 patients and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Phenacemide therapy of complex partial epilepsy in children: determination of plasma drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of phenacemide in epilepsy, with analysis of fatal reactions and case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug-Induced Hepatotoxicity: Overview, Metabolism of Drugs, Clinical and Pathologic Manifestations of Drug-Induced Liver Disease [emedicine.medscape.com]
- 13. Phenobarbital-associated bone marrow aplasia: a case report and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug-induced aplastic anemia: pathogenesis and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antiepileptic drug therapy the story so far - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Federal Register :: Determination That PHENURONE (Phenacemide) Tablet, 500 Milligrams, Was Not Withdrawn From Sale for Reasons of Safety or Effectiveness [federalregister.gov]
- To cite this document: BenchChem. [Phenacemide: A Forgotten Chapter in Anticonvulsant History]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b010339#phenacemide-s-place-in-the-history-of-anticonvulsant-drugs>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)